(Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-26-19-9-4-3-6-15(19)10-16(12-21)20-22-18(13-27-20)14-7-5-8-17(11-14)23(24)25/h3-11,13H,2H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLQJHPHTSOASM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. The compound has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.7 | |
| HT29 (Colon Cancer) | 12.4 | |
| Jurkat (T-cell Leukemia) | 18.5 |
The results indicate that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) studies suggest that the thiazole moiety is crucial for enhancing cytotoxicity, with specific substitutions on the phenyl groups significantly affecting activity.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogenic microorganisms.
Table 2: Antimicrobial Activity of the Compound
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Candida albicans | Significant | |
| Escherichia coli | Low |
The compound demonstrated varying degrees of antimicrobial activity, particularly showing significant efficacy against Candida albicans and moderate activity against Staphylococcus aureus. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes.
Case Studies
A notable case study involved synthesizing related thiazole compounds, revealing significant anticancer properties in vitro. The study emphasized the role of electron-donating groups in enhancing biological activity against cancer cell lines, supporting the potential use of thiazole derivatives in therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. For instance:
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-ethoxyphenyl)-2-(4-(2-nitrophenyl)thiazol-2-yl)acrylonitrile: Similar structure but with a different position of the nitro group.
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile: Another isomer with the nitro group in the para position.
Uniqueness
Positional Isomerism: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.
Functional Group Diversity: The presence of both ethoxy and nitro groups provides unique chemical properties and potential for diverse applications.
Biological Activity
(Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476673-49-1, is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.42 g/mol. The compound features both thiazole and nitrophenyl moieties, which are often associated with various biological activities.
Antimicrobial Activity
Thiazole-containing compounds have been widely studied for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various bacterial strains and fungi. For instance, certain thiazole derivatives have shown effectiveness against Escherichia coli and Aspergillus niger, suggesting that this compound may possess similar antimicrobial potential .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the nitrophenyl group, which has been implicated in cytotoxic activity against cancer cell lines. Studies on thiazole derivatives indicate that modifications in their structure can enhance their antiproliferative effects. For example, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to standard therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in DNA synthesis or metabolic pathways critical for cell proliferation.
- Induction of Apoptosis : Some studies suggest that thiazole compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- Antioxidant Properties : The presence of electron-donating groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress within cells, a common contributor to cancer progression .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) effective against E. coli and M. luteus. These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's structure .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | M. luteus |
| (Z)-3-(2-ethoxyphenyl)-... | 12 | A. niger |
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values for related compounds below those of doxorubicin, highlighting their potential as effective anticancer agents .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Jurkat | 5 | 10 |
| A-431 | 7 | 12 |
Q & A
Basic: What synthetic methodologies are optimal for preparing (Z)-3-(2-ethoxyphenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can purity be ensured?
The compound is synthesized via Knoevenagel condensation , where 2-(4-(3-nitrophenyl)thiazol-2-yl)acetonitrile reacts with 2-ethoxybenzaldehyde in the presence of a base catalyst like piperidine (5–10 mol%) in ethanol or DMF under reflux (80–100°C, 6–12 hours) . Key considerations:
- Stereochemical control : The (Z)-isomer is favored under kinetic conditions (shorter reaction times) .
- Purification : Recrystallization using ethanol:ethyl acetate (3:1 v/v) yields ≥95% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : NMR (DMSO-d6) shows characteristic acrylonitrile proton signals at δ 6.9–7.8 ppm (aromatic), δ 5.7–6.3 ppm (=CH), and δ 3.9–4.1 ppm (ethoxy -OCH2CH3) .
- IR : Sharp absorption at ~2215 cm confirms the nitrile group .
- X-ray crystallography : SHELX software (SHELXL-2018/3) resolves the (Z)-configuration, with C–C bond lengths of 1.34–1.38 Å for the acrylonitrile moiety and dihedral angles of 15–25° between thiazole and aryl planes .
Advanced: How do substituents on the thiazole and aryl groups modulate anticancer activity?
- Thiazole substituents : The 3-nitrophenyl group at C4 enhances electron-withdrawing effects, increasing cytotoxicity (e.g., GI50 = 0.021 μM in NCI-60 panels for benzo[d]thiazol-2-yl analogs) .
- Aryl group effects : 2-Ethoxyphenyl improves solubility and bioavailability compared to non-polar substituents (e.g., 4-chlorophenyl derivatives show 10x lower activity) .
- Structure-activity relationship (SAR) : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the nitrile group and kinase ATP-binding pockets (e.g., EGFR) .
Advanced: How does stereochemistry (Z vs. E) influence biological activity and target binding?
- (Z)-isomer specificity : The (Z)-configuration aligns the nitrile and thiazole groups for optimal π-π stacking with hydrophobic residues in kinase active sites (e.g., CDK2), while the (E)-isomer shows 50–100x lower affinity .
- Isomer separation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) achieves baseline resolution (R > 1.5) .
Advanced: What computational strategies predict biological targets and binding modes?
- Molecular docking : Glide SP/XP scoring (Schrödinger Suite) prioritizes kinases (e.g., BRAF V600E) with docking scores ≤ −9.0 kcal/mol .
- MD simulations : GROMACS 2022 simulations (100 ns) reveal stable hydrogen bonds between the ethoxy group and Asp104 of COX-2 (RMSD < 2.0 Å) .
Advanced: How to resolve contradictions in reported biological activity data for structurally similar analogs?
- Case study : Discrepancies in GI50 values (e.g., 0.021 μM vs. 12.2 μM for NCI-60 cell lines) arise from:
- Resolution : Standardize protocols (e.g., 72-hour exposure, 10% FBS) and validate via Western blotting for target inhibition (e.g., p-ERK downregulation) .
Advanced: What strategies optimize pharmacokinetic properties without compromising activity?
- Lipophilicity adjustment : Replace 3-nitrophenyl with 4-(morpholinomethyl)phenyl (clogP reduced from 3.8 to 2.2) while maintaining IC50 < 1 μM .
- Metabolic stability : Deuteration at the acrylonitrile β-position (C2) extends half-life in microsomal assays (T1/2 from 1.2 to 3.8 hours) .
Advanced: How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Heat shock (45°C, 3 minutes) stabilizes the compound-target complex (e.g., EGFR) in A549 lysates, detected by immunoblotting .
- NanoBRET : Live-cell assays (HEK293T) confirm dose-dependent displacement of a fluorescent kinase tracer (EC50 = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
